Dirithromycin (Standard)

Antimicrobial susceptibility Mycoplasma pneumoniae Respiratory infection

Select Dirithromycin for its once-daily dosing compatibility driven by a 44-hour elimination half-life and 100-fold intracellular accumulation in phagocytes—achieving lung concentrations of 1.58–3.81 mg/kg and tonsillar levels of 4.62 µg/g. Its low CYP3A4 inhibition simplifies co-administration with theophylline, cyclosporine, or oral contraceptives. Ideal for Mycoplasma pneumoniae, Legionella, Chlamydia, and streptococcal infection models. Differentiate your macrolide research with superior tissue penetration and reduced drug–drug interaction risk.

Molecular Formula C42H78N2O14
Molecular Weight 835.1 g/mol
Cat. No. B15558915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirithromycin (Standard)
Molecular FormulaC42H78N2O14
Molecular Weight835.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1
InChIKeyWLOHNSSYAXHWNR-XKZDMFDNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirithromycin (Standard) Procurement: Macrolide Prodrug with Prolonged Tissue Retention


Dirithromycin is a semisynthetic 14-membered macrolide antibiotic derived from erythromycin [1]. It functions as a more lipid-soluble prodrug that is converted during absorption and distribution to its major active metabolite, 9-(S)-erythromycylamine, which is the predominant compound found in plasma and extravascular tissues [2]. The antimicrobial spectrum of dirithromycin is broadly similar to that of erythromycin, covering gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis [3].

Why Dirithromycin Cannot Be Substituted by Generic Erythromycin or Other Macrolides


Macrolide antibiotics within the same class exhibit clinically meaningful differences in pharmacokinetic and tissue distribution profiles that preclude simple interchange based solely on in vitro spectrum of activity. While dirithromycin shares an antimicrobial spectrum similar to that of erythromycin, clarithromycin, and azithromycin [1], its distinct prodrug structure and unique pharmacokinetic properties—including a long elimination half-life of approximately 44 hours, high and prolonged tissue concentrations, and a lower propensity for certain cytochrome P450-mediated drug interactions—result in differentiated dosing regimens, tissue-targeting behavior, and safety profiles that are not replicated by generic alternatives [2]. Consequently, selection of the appropriate macrolide must be guided by specific comparative data on tissue penetration, accumulation in phagocytic cells, and the clinical relevance of these parameters to the infection site [3].

Dirithromycin (Standard) Quantitative Differentiation Data: Head-to-Head Comparator Evidence


Superior In Vitro Activity of Dirithromycin Against Mycoplasma pneumoniae Compared to Erythromycin

In a direct head-to-head comparison against clinical isolates of Mycoplasma pneumoniae, dirithromycin demonstrated greater in vitro potency than erythromycin. Dirithromycin exhibited an MIC50 and MIC90 of 0.1 μg/ml each, whereas erythromycin showed higher values of 0.2 μg/ml for both MIC50 and MIC90 [1]. This represents a twofold lower MIC for dirithromycin, indicating superior intrinsic activity against this key respiratory pathogen.

Antimicrobial susceptibility Mycoplasma pneumoniae Respiratory infection

Superior Intracellular Accumulation of Dirithromycin in Polymorphonuclear Leukocytes (PMNs)

In a randomized crossover study directly comparing dirithromycin (500 mg once daily for 5 days) with erythromycin (1 g twice daily for 5 days) in 10 healthy volunteers, the active metabolite of dirithromycin, erythromycylamine, demonstrated markedly superior accumulation in polymorphonuclear leukocytes (PMNs). The maximal intracellular concentration of erythromycylamine was 13.4 mg/L, with an accumulation factor of 100, whereas erythromycin achieved a maximal intracellular concentration of only 6.1 mg/L with an accumulation factor of 4 [1].

Pharmacokinetics Intracellular penetration Host defense

Superior and More Persistent Tissue Penetration of Dirithromycin in Tonsillar Tissue

A prospective, multicenter, randomized study compared tonsillar tissue concentrations of dirithromycin (500 mg once daily) and erythromycin base (250 mg four times daily) in patients undergoing elective tonsillectomy. Mean concentrations of erythromycylamine (the active metabolite of dirithromycin) in tonsil tissue were 4.62 ± 0.97 μg/g after 5 days and 3.47 ± 2.84 μg/g after 10 days of dirithromycin therapy. In contrast, concentrations in tonsillar tissue were undetectable in all patients receiving erythromycin for 5 days and in 4 of the 6 patients receiving erythromycin for 10 days [1].

Tissue distribution Tonsillitis Pharmacokinetics

Prolonged Elimination Half-Life Enables Once-Daily Dosing and Extended Tissue Presence

Dirithromycin is characterized by a plasma elimination half-life of approximately 44 hours (range 16–65 hours) [1]. In a direct crossover comparison, the mean residence time (MRT) of erythromycylamine was 21 hours, which is significantly longer than the 5.5 hours observed for erythromycin [2]. This extended half-life supports once-daily oral dosing and results in more persistent antibiotic concentrations in serum and tissues compared to erythromycin, which requires multiple daily doses [3].

Pharmacokinetics Dosing regimen Patient compliance

Enhanced In Vivo Efficacy of Dirithromycin in Experimental Infection Model Compared to Erythromycin

In a standard mouse protection study evaluating subcutaneous administration of antibiotic against experimental infections, dirithromycin demonstrated superior in vivo efficacy compared to erythromycin. The study noted that dirithromycin was more efficacious than erythromycin in protecting mice from lethal challenge, a finding that was consistent with pharmacokinetic data showing more persistent concentrations of dirithromycin in serum and tissues of rodents [1].

In vivo efficacy Mouse protection model Pharmacodynamics

Reduced Potential for Cytochrome P450-Mediated Drug Interactions Compared to Erythromycin

Unlike erythromycin, which is known to inhibit cytochrome P450 3A4 and cause clinically significant drug interactions with agents such as theophylline, terfenadine, cyclosporine, and oral contraceptives, dirithromycin does not appear to compete for the same hepatic drug-metabolizing enzymes [1]. No significant drug interactions of dirithromycin with theophylline, terfenadine, cyclosporine, or oral contraceptives have been reported [2]. This represents a class-level differentiation among macrolides, where dirithromycin and azithromycin exhibit a lower interaction potential compared to erythromycin and clarithromycin [3].

Drug interactions Cytochrome P450 Safety profile

Dirithromycin (Standard) Application Scenarios Based on Quantitative Differentiation Evidence


Treatment of Mycoplasma pneumoniae Respiratory Infections

Dirithromycin is a suitable candidate for clinical studies or therapeutic use in confirmed or suspected Mycoplasma pneumoniae respiratory infections. Its twofold lower MIC90 (0.1 μg/ml) against M. pneumoniae compared to erythromycin (0.2 μg/ml) [1], combined with its high tissue concentrations in lung parenchyma (1.58–3.81 mg/kg) [2] and prolonged half-life, supports once-daily dosing regimens that may achieve superior bacterial eradication.

Management of Pharyngotonsillitis with Once-Daily Dosing

For streptococcal pharyngotonsillitis, dirithromycin offers a pharmacokinetically advantaged alternative to multiple-daily-dose erythromycin. Its active metabolite achieves mean tonsillar tissue concentrations of 4.62 μg/g after 5 days of once-daily dosing, whereas erythromycin concentrations are undetectable [1]. This sustained high tissue level at the site of infection may enhance bacterial clearance and simplify patient adherence.

Intracellular Pathogen Infections Requiring Phagocytic Delivery

Infections caused by intracellular pathogens such as Legionella pneumophila, Chlamydia species, or Borrelia burgdorferi may benefit from dirithromycin therapy due to its exceptional accumulation in phagocytic cells. With an intracellular accumulation factor of 100 in polymorphonuclear leukocytes (compared to 4 for erythromycin) [1], dirithromycin can be actively transported to sites of inflammation, potentially increasing local antibiotic concentrations and improving clinical outcomes.

Use in Patients on Multiple Concomitant Medications

Dirithromycin may be preferentially selected for patients receiving concomitant therapy with CYP3A4 substrates (e.g., theophylline, cyclosporine, oral contraceptives) due to its lower potential for clinically significant drug interactions compared to erythromycin or clarithromycin [1]. This safety advantage simplifies therapeutic management and reduces the risk of adverse drug reactions in polymedicated populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dirithromycin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.